molecular formula C17H17ClFNO2S B4684261 N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-methoxybenzamide

N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-methoxybenzamide

Numéro de catalogue B4684261
Poids moléculaire: 353.8 g/mol
Clé InChI: BVZPPYXWQRQIJE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-methoxybenzamide, also known as TAK-659, is a small-molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.

Mécanisme D'action

N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-methoxybenzamide binds irreversibly to the cysteine residue in the active site of BTK, leading to inhibition of BTK autophosphorylation and downstream signaling pathways. BTK inhibition leads to decreased BCR signaling, which is essential for the survival and proliferation of B-cells. This compound has also been shown to inhibit other kinases, such as interleukin-2-inducible T-cell kinase (ITK) and T-cell-expressed kinase (TXK), which are involved in T-cell signaling.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to inhibit cell proliferation and induce apoptosis in B-cells. This compound has also been shown to inhibit B-cell activation and migration, which are essential for the development and progression of B-cell malignancies. This compound has minimal effects on normal B-cell function and has been shown to spare other immune cells, such as T-cells and natural killer cells.

Avantages Et Limitations Des Expériences En Laboratoire

N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-methoxybenzamide has several advantages for lab experiments, including its potency and selectivity for BTK inhibition, its irreversible binding to BTK, and its ability to inhibit other kinases involved in T-cell signaling. This compound has also shown synergy with other targeted therapies, which may enhance its efficacy in combination therapy. However, this compound has limitations, including its potential off-target effects and the development of resistance in some patients.

Orientations Futures

There are several future directions for the development of N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-methoxybenzamide and other BTK inhibitors. One direction is the evaluation of this compound in combination with other targeted therapies, such as venetoclax and lenalidomide, in clinical trials. Another direction is the development of more potent and selective BTK inhibitors that may overcome resistance and improve efficacy. Additionally, the identification of biomarkers that predict response to BTK inhibitors may enhance patient selection and improve clinical outcomes.

Applications De Recherche Scientifique

N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-methoxybenzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has demonstrated potent inhibition of BTK and downstream signaling pathways, leading to inhibition of cell proliferation and induction of apoptosis in B-cells. This compound has also shown synergy with other targeted therapies, such as venetoclax and lenalidomide, in preclinical models.

Propriétés

IUPAC Name

N-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]ethyl]-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFNO2S/c1-22-13-5-2-4-12(10-13)17(21)20-8-9-23-11-14-15(18)6-3-7-16(14)19/h2-7,10H,8-9,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVZPPYXWQRQIJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCCSCC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-methoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-methoxybenzamide
Reactant of Route 3
Reactant of Route 3
N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-methoxybenzamide
Reactant of Route 4
Reactant of Route 4
N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-methoxybenzamide
Reactant of Route 5
Reactant of Route 5
N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-methoxybenzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-methoxybenzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.